Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavone utilized extensively as an analytical reference standard, a starting material for semi-synthetic flavonoid derivatives, and a bioactive benchmark in chemoinformatics[1]. Structurally distinguished from flavonols like quercetin by the absence of a 3-hydroxyl group, and from other flavones like apigenin by the presence of a 3',4'-catechol moiety, luteolin offers a unique balance of high radical scavenging capacity and altered auto-oxidation kinetics [2]. Its specific coordination chemistry and stability profile make it a critical procurement choice for applications requiring robust metal chelation without the rapid degradation pathways typical of 3-hydroxyflavonoids [3].
Substituting luteolin with more commonly procured flavonoids like quercetin or apigenin fundamentally alters experimental and formulation outcomes [1]. While quercetin is often used as a generic antioxidant substitute, its 3-hydroxyl group makes it highly susceptible to transition-metal-catalyzed auto-oxidation, leading to rapid degradation and pro-oxidant behavior in aqueous or metal-rich environments [2]. Conversely, replacing luteolin with apigenin sacrifices the 3',4'-catechol moiety, effectively eliminating its high-affinity metal chelation capacity and drastically reducing its radical scavenging efficacy [3]. For assays requiring stable metal coordination or specific enzyme inhibition, generic substitution compromises reproducibility and quantitative accuracy [1].
In comparative in vitro enzymatic assays, luteolin demonstrates a significantly higher binding affinity and inhibitory potency against xanthine oxidase than its flavonol counterpart, quercetin [1]. The absence of the 3-hydroxyl group in luteolin optimizes its fit within the enzyme's binding pocket, yielding an IC50 of 1.0 µM, compared to 11.0 µM for quercetin and 3.5 µM for apigenin [1].
| Evidence Dimension | Xanthine Oxidase Inhibitory Activity (IC50) |
| Target Compound Data | IC50 = 1.0 µM |
| Comparator Or Baseline | Quercetin (IC50 = 11.0 µM) and Apigenin (IC50 = 3.5 µM) |
| Quantified Difference | Luteolin exhibits 11-fold greater inhibitory potency than quercetin. |
| Conditions | In vitro enzymatic assay. |
Justifies the procurement of luteolin over quercetin as a highly sensitive positive control or reference standard in purine metabolism and hyperuricemia assays.
Flavonoid stability in cell culture media or aqueous formulations is heavily dependent on transition metal interactions. When exposed to Fe2+ or Cu2+, luteolin forms stable metal complexes via its 3',4'-catechol and 5-hydroxyl/4-keto sites, which decreases its degradation rate [1]. In contrast, apigenin (lacking the catechol group) cannot effectively chelate these ions and suffers increased degradation, while quercetin (possessing a 3-hydroxyl group) undergoes promoted auto-oxidation and pro-oxidant conversion in the presence of Cu2+[1].
| Evidence Dimension | Chemical stability and degradation trajectory in metal-rich media |
| Target Compound Data | Enhanced stability via 1.5 eq metal chelation |
| Comparator Or Baseline | Apigenin (Increased degradation) and Quercetin (Promoted auto-oxidation) |
| Quantified Difference | Luteolin resists degradation by forming stable chelates, whereas apigenin and quercetin degrade or oxidize rapidly under identical metal-rich conditions. |
| Conditions | Aqueous solutions at 37 °C with Fe2+/Cu2+ addition. |
Critical for selecting a flavonoid for liquid formulations or cell-culture media where trace transition metals cause baseline degradation of alternative compounds.
Luteolin exhibits superior target-specific inhibition of Lactate Dehydrogenase A (LDHA), a key enzyme in aerobic glycolysis, compared to quercetin [1]. Structural analysis reveals that the specific hydroxylation pattern of luteolin (lacking the 3-OH but retaining the A-ring and C-ring configuration) enhances its interaction with the NADH binding site, resulting in an IC50 of 1.792 µM, whereas quercetin only demonstrates moderate inhibitory potential with an IC50 between 33.0 and 86.6 µM [1].
| Evidence Dimension | Lactate Dehydrogenase A (LDHA) Inhibitory Activity (IC50) |
| Target Compound Data | IC50 = 1.792 µM |
| Comparator Or Baseline | Quercetin (IC50 = 33.007 - 86.643 µM) |
| Quantified Difference | Luteolin demonstrates >18-fold stronger inhibition of LDHA than quercetin. |
| Conditions | In vitro LDHA enzymatic inhibition assay. |
Highlights luteolin's superior binding affinity in specific target-based drug discovery workflows compared to the generic quercetin baseline.
The presence of the 3',4'-catechol moiety in luteolin provides a massive quantitative advantage in radical scavenging over apigenin, which possesses only a single 4'-hydroxyl group on its B-ring [1]. In standardized DPPH radical scavenging assays, luteolin achieves an IC50 of approximately 2.099 µg/mL, whereas apigenin exhibits the lowest activity among tested flavones, failing to reach comparable IC50 thresholds under identical conditions [1].
| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) |
| Target Compound Data | IC50 = 2.099 µg/mL |
| Comparator Or Baseline | Apigenin (Lowest activity, significantly higher IC50) |
| Quantified Difference | Luteolin provides exponentially higher radical quenching capacity due to the ortho-dihydroxy (catechol) structure. |
| Conditions | In vitro DPPH radical scavenging assay. |
Ensures buyers do not substitute apigenin for luteolin in antioxidant formulations or radical-quenching material science applications.
Due to its low micromolar IC50 values (1.0 µM for XO and 1.792 µM for LDHA), luteolin is the preferred positive control and reference standard over quercetin and apigenin for calibrating enzymatic inhibition assays in metabolic and oncological research [REFS-1, REFS-3].
In liquid formulations, cell culture media, or complex matrices where trace transition metals (Fe2+/Cu2+) are present, luteolin is the optimal choice. Its lack of a 3-hydroxyl group prevents the rapid auto-oxidation and pro-oxidant behavior characteristic of quercetin, ensuring batch-to-batch stability [2].
Luteolin's dual coordination sites (the 3',4'-catechol and the 5-hydroxyl/4-keto groups) allow it to form highly stable metal-organic complexes. This makes it a superior starting material compared to apigenin for synthesizing functional metal-flavonoid nanomaterials and chelation therapies [2].
Irritant